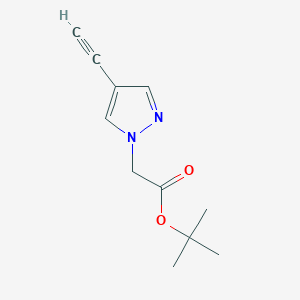
tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate: is an organic compound that features a pyrazole ring substituted with an ethynyl group and an acetate ester
Méthodes De Préparation
The synthesis of tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like acetonitrile . Industrial production methods may employ similar steps but are optimized for higher yields and scalability.
Analyse Des Réactions Chimiques
tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, where different substituents can be introduced
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, altering the activity of the target molecules. The pyrazole ring can also interact with biological macromolecules, influencing their function and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: This compound has a bromo group instead of an ethynyl group, which can lead to different reactivity and applications.
tert-Butyl 4-[(4-ethynyl-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate: This compound features a piperidine ring, which can influence its biological activity and chemical properties.
Activité Biologique
Introduction
tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate is an organic compound with significant implications in medicinal chemistry and biological research. Featuring a pyrazole ring and an ethynyl group, this compound is recognized for its potential bioactive properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2O2, with a molecular weight of 206.24 g/mol. The structure includes a tert-butyl group, an acetate moiety, and a substituted pyrazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O2 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | tert-butyl 2-(4-ethynylpyrazol-1-yl)acetate |
| InChI Key | OEMJHGUKWWMCSO-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The ethynyl group enhances its reactivity, allowing it to participate in chemical reactions that modify the activity of target biomolecules. The pyrazole ring can form hydrogen bonds and π–π interactions with proteins, influencing their conformation and function.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole moieties exhibit anticancer properties. For instance, similar pyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cells remains to be fully elucidated, but its structural similarities suggest potential efficacy.
Enzyme Inhibition
Pyrazole derivatives are known to act as enzyme inhibitors in several pathways. For example, they can inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses . The presence of the ethynyl group may enhance binding affinity to these enzymes due to increased hydrophobic interactions.
Synthesis and Biological Evaluation
A study focusing on the synthesis of pyrazole derivatives highlighted the importance of the ethynyl substitution in enhancing biological activity. Compounds synthesized with ethynyl groups showed improved potency compared to their non-substituted counterparts . This suggests that this compound could possess enhanced bioactivity relative to other pyrazole derivatives lacking this feature.
Comparative Analysis
Comparative studies between this compound and similar compounds like tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate reveal differences in reactivity and biological effects due to variations in substituents. Such comparisons can provide insights into the structure–activity relationships (SARs) that govern the biological efficacy of these compounds.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
tert-butyl 2-(4-ethynylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C11H14N2O2/c1-5-9-6-12-13(7-9)8-10(14)15-11(2,3)4/h1,6-7H,8H2,2-4H3 |
Clé InChI |
OEMJHGUKWWMCSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C=C(C=N1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















